molecular formula C17H14N2O B231173 Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- CAS No. 16699-07-3

Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)-

Cat. No. B231173
CAS RN: 16699-07-3
M. Wt: 262.3 g/mol
InChI Key: SDGUDTKZDLHXCZ-NTCAYCPXSA-N
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Description

Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a carcinogen and has been studied for its mechanism of action and physiological effects. The purpose of

Scientific Research Applications

Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- has been studied extensively for its potential applications in various fields of scientific research. It has been used as a model compound for studying the mechanism of action of carcinogens. It has also been used as a tool for investigating the role of DNA damage and repair in the development of cancer.

Mechanism Of Action

The mechanism of action of Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- involves the formation of DNA adducts which can lead to mutations and ultimately cancer. The compound is metabolized in the liver to form a reactive intermediate which can react with DNA to form adducts. These adducts can interfere with DNA replication and repair, leading to mutations and ultimately cancer.

Biochemical And Physiological Effects

Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- has been shown to cause DNA damage and mutations in various cell types. It has also been shown to induce oxidative stress and inflammation. In animal studies, the compound has been shown to induce tumors in various organs including the liver, lung, and kidney.

Advantages And Limitations For Lab Experiments

One advantage of using Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- in lab experiments is that it is a well-characterized compound with a known mechanism of action. It can be used as a model compound for studying the effects of other carcinogens on DNA damage and repair. However, one limitation of using this compound is that it is a potent carcinogen and must be handled with care in the laboratory.

Future Directions

There are several future directions for research on Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)-. One area of research is the development of new methods for detecting DNA adducts formed by this compound. Another area of research is the development of new therapies for treating cancer caused by exposure to this compound. Additionally, further studies are needed to understand the role of oxidative stress and inflammation in the development of cancer caused by this compound.
Conclusion:
In conclusion, Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is a well-characterized compound that has been the subject of scientific research for its potential applications in various fields. It is a potent carcinogen and has been studied for its mechanism of action and physiological effects. Future research on this compound will help to further our understanding of the role of DNA damage and repair in the development of cancer and may lead to the development of new therapies for treating cancer caused by exposure to this compound.

Synthesis Methods

Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is synthesized by the reaction of N-methyl-N-nitrosourea with 1-indanone in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate which then undergoes a cyclization reaction to form the final product.

properties

CAS RN

16699-07-3

Product Name

Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)-

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

N-[4-[(E)-inden-1-ylidenemethyl]phenyl]-N-methylnitrous amide

InChI

InChI=1S/C17H14N2O/c1-19(18-20)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+

InChI Key

SDGUDTKZDLHXCZ-NTCAYCPXSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)N=O

SMILES

CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)N=O

Canonical SMILES

CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)N=O

synonyms

NSC 101983
NSC-101983

Origin of Product

United States

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